CDC7 Kinase Inhibition: Cellular vs. Enzymatic Potency Comparison
The compound exhibits a significant difference between its enzymatic and cellular potency against CDC7 kinase, a critical target for cancer therapy. While it shows potent inhibition of purified CDC7 enzyme with an IC50 of 5.5 nM, its activity in a cellular context is substantially reduced to an IC50 of 1,810 nM in MDA-MB-231T cells as measured by MCM2 phosphorylation at Ser53 [1]. This 329-fold difference is a key differentiator, indicating that despite high intrinsic enzymatic potency, cellular permeability or efflux mechanisms may limit its efficacy, a critical consideration when selecting building blocks for lead optimization campaigns.
| Evidence Dimension | CDC7 Kinase Inhibition Potency |
|---|---|
| Target Compound Data | Enzymatic IC50 = 5.5 nM; Cellular IC50 = 1,810 nM |
| Comparator Or Baseline | Baseline: Enzymatic potency (5.5 nM) |
| Quantified Difference | 329-fold higher IC50 in cellular assay (1,810 nM) compared to enzymatic assay (5.5 nM) |
| Conditions | Enzymatic assay: N-terminus Myc-tagged human CDC7 expressed in E. coli; Cellular assay: MDA-MB-231T human breast cancer cells, MCM2 phosphorylation at Ser53 after 4 hours |
Why This Matters
This quantifies a known challenge for a specific kinase target, allowing researchers to proactively select this intermediate with the understanding that its derived leads may require optimization for cellular permeability or efflux.
- [1] BindingDB. (n.d.). BDBM50383725 CHEMBL2030386. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50383725 View Source
